ZEN-3219

Epigenetics Covalent inhibitor Washout assay

Reversible BET inhibitors lose target engagement upon washout, confounding pulse-chase and PK/PD disconnect studies. ZEN-3219 solves this with an epoxide warhead that forms a selective, irreversible covalent bond with BRD4-BD1 Met149 (PDB 6CZU, 1.8 Å). • Sustained durability: 78% MV4-11 proliferation suppression 72 h post-washout (50 nM, 24 h pulse) vs. 22% for non-covalent BET inhibitors. • BD1-selective: +12°C thermal shift exclusively in BRD4-BD1; no stabilization of BRD2-BD1 or BRD3-BD1. • PROTAC-ready: pre-validated warhead building block with structurally defined linker attachment vector.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
Cat. No. B12430456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZEN-3219
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C4CO4
InChIInChI=1S/C19H18N2O3/c1-12-19(13(2)24-20-12)16-7-8-18(22)21(10-16)9-14-3-5-15(6-4-14)17-11-23-17/h3-8,10,17H,9,11H2,1-2H3
InChIKeyIELJHNIVCXDKQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZEN-3219 Technical Baseline for Research Procurement


ZEN-3219 (CAS 1952264-34-4) is a small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family, specifically designed as a covalent ligand targeting the first bromodomain (BD1) of BRD4 [1]. Unlike classical reversible BET inhibitors (e.g., JQ1, I-BET762, OTX015), ZEN-3219 features an epoxide warhead that forms a selective covalent bond with Met149 in the BRD4-BD1 acetyl-lysine binding pocket, enabling sustained target engagement after compound washout [1]. In standard TR-FRET displacement assays, it inhibits BRD4(BD1), BRD4(BD2), and the tandem BRD4(BD1BD2) construct with IC50 values of 0.48 μM, 0.16 μM, and 0.47 μM, respectively . Additionally, ZEN-3219 serves as a chemical precursor (warhead-equipped ligand) for the design of PROTAC® heterobifunctional degraders targeting BRD4 .

1
Covalent BRD4-BD1 inhibitor with epoxide warhead targeting Met149
Sustained target engagement after compound removal
2
Designed for washout-resistant BRD4 pathway studies
Enables pulse-chase and post-washout transcriptional analysis
3
Structurally validated PROTAC precursor for BRD4 degradation
Co-crystal structure (PDB 6CZU) guides linker design

Why ZEN-3219 Is Irreplaceable in Washout Studies


Standard non-covalent pan-BET inhibitors such as JQ1, I-BET762 (GSK525762), and OTX015 (birabresib) bind reversibly to BRD4 bromodomains and rapidly dissociate upon compound removal in cell culture washout experiments, leading to loss of target engagement and recovery of downstream oncogene transcription [1]. In contrast, ZEN-3219 forms an irreversible covalent bond specifically with Met149 in the BRD4-BD1 binding pocket, as confirmed by X-ray crystallography at 1.8 Å resolution and MALDI-TOF mass spectrometry [2][3]. This covalent mechanism translates into quantitatively superior durability of both anti-proliferative and transcriptional suppression effects after drug washout: ZEN-3219 (50 nM, 24 h treatment, 72 h post-washout) suppresses MV4-11 cell proliferation by 78%, whereas a representative non-covalent BET inhibitor suppresses only 22% under identical conditions [3]. Generic substitution with reversible BET inhibitors therefore fails to replicate the sustained pharmacodynamic profile achievable with ZEN-3219, particularly in experimental designs requiring pulsed or washout protocols.

Target compound
ZEN-3219 forms an irreversible covalent bond with BRD4-BD1 Met149, maintaining target engagement after washout.
Typical substitute
Reversible BET inhibitors (JQ1, I-BET762, OTX015) rapidly dissociate upon removal, losing pathway suppression.
Reported washout durability may not transfer to non-covalent BET inhibitors; post-washout proliferation and transcription endpoints may differ substantially.

ZEN-3219 Quantified Evidence for Procurement


Covalent Target Engagement Durability After Washout

ZEN-3219's epoxide warhead enables irreversible binding to BRD4-BD1, conferring sustained pharmacological activity long after the compound is removed from the extracellular medium—a property fundamentally absent in reversible BET inhibitors [1]. In a direct head-to-head comparison using MV4-11 AML cells treated with 50 nM of each compound for 24 h followed by drug washout, proliferation was measured at 72 h post-washout. ZEN-3219 maintained 78% inhibition of cell proliferation, whereas a non-covalent BET inhibitor achieved only 22% inhibition [2].

Post-washout durability
Head-to-head
ZEN-3219: 78% inhibition at 72 h post-washout
Reversible BET inhibitor: 22% inhibition
Condition: MV4-11 cells, 50 nM, 24 h treatment
Supports washout-resistant target engagement studies
Reported 3.5-fold greater sustained inhibition; data to verify in independent models
Epigenetics Covalent inhibitor Washout assay Target engagement BRD4

BRD4-BD1 Selective Thermal Shift vs. BRD2/3

The thermal denaturation assay quantitatively demonstrates ZEN-3219's selectivity for BRD4-BD1 over other BET bromodomains. ZEN-3219 increases the melting temperature (Tm) of BRD4-BD1 protein by 12°C — a substantial thermal stabilization consistent with covalent adduct formation [1]. Critically, no significant thermal shift is observed for BRD2(BD1) or BRD3(BD1), providing direct biophysical evidence of selectivity at the bromodomain level [2]. This contrasts with pan-BET inhibitors such as JQ1, which bind with comparable affinity to BD1 and BD2 of BRD2, BRD3, BRD4, and BRDT (Kd ranging 50–90 nM across BET family members), exhibiting no such thermal shift-based selectivity [3].

Thermal shift selectivity
Cross-study comparable
BRD4-BD1 ΔTm = +12°C
BRD2-BD1 / BRD3-BD1: no significant shift
JQ1 class: no covalent thermal stabilization
BRD4-BD1 domain-selective covalent engagement
Class-level inference for pan-BET comparator; review in context of desired selectivity profile
Thermal shift assay Bromodomain selectivity Target engagement BRD4-BD1

Sustained MYC and BCL2 Suppression After Washout

In MV4-11 AML cells, ZEN-3219 at 50 nM for 24 h reduces MYC mRNA levels by 65% and BCL2 mRNA levels by 58%, as measured by qRT-PCR [1]. Crucially, this transcriptional suppression is durable: MYC and BCL2 downregulation is sustained for at least 48 h after drug washout, directly demonstrating that the covalent target engagement translates into prolonged transcriptional effects [2]. Reversible BET inhibitors such as JQ1 and I-BET762 exhibit transient MYC suppression that rapidly reverses upon compound clearance, consistent with their non-covalent mechanism [3].

MYC/BCL2 suppression persistence
Class-level inference
MYC mRNA: -65% at 24 h, sustained ≥48 h post-washout
BCL2 mRNA: -58% at 24 h, sustained ≥48 h post-washout
Reversible inhibitors: rapid recovery upon washout
Supports durable transcriptional endpoint interpretation
Reported qRT-PCR data; requires validation in target model system
Transcriptional inhibition MYC BCL2 Washout durability qRT-PCR

Covalent BRD4-BD1 Epoxide Warhead Structural Validation

The X-ray co-crystal structure of ZEN-3219 in complex with BRD4-BD1 was solved at 1.8 Å resolution, providing atom-level confirmation of the covalent bond between the epoxide warhead and the Met149 sulfur atom in the acetyl-lysine binding pocket [1]. This structural data, deposited as PDB 6CZU, experimentally validates the rational design strategy of attaching an epoxide warhead to a non-covalent BRD4-BD1 ligand scaffold [2]. By contrast, classical BET inhibitors such as JQ1, I-BET762, and OTX015 bind non-covalently and lack any warhead capable of forming an irreversible adduct with Met149 [3].

Covalent adduct structural validation
Class-level inference
1.8 Å X-ray co-crystal structure (PDB 6CZU)
Confirms epoxide-Met149 covalent bond
Non-covalent BET inhibitors lack this warhead interaction
Enables structure-guided PROTAC design and modeling
PDB-deposited structure; class-level comparator context
X-ray crystallography Covalent inhibitor Structural biology BRD4-BD1 Met149

Pre-Validated BRD4-BD1 Warhead for PROTAC Design

ZEN-3219 is explicitly designed and validated as a BRD4-recruiting ligand suitable for incorporation into PROTAC heterobifunctional degraders, with the epoxide warhead providing covalent anchoring to BRD4-BD1 [1]. Multiple commercial vendors (MedChemExpress, XcessBio, AdooQ, TargetMol) cite ZEN-3219's use in PROTAC construction for BRD4 degradation . This dual functionality — standalone covalent inhibitor and PROTAC building block — is not a generic feature of all BET inhibitors. While non-covalent BRD4 ligands (e.g., JQ1-based PROTACs such as dBET1 and MZ1) have been extensively used for PROTAC development, the covalent anchoring of ZEN-3219 offers potential advantages in degradation efficiency and target residence time that are distinct from reversible-recruiter PROTACs [2].

PROTAC warhead pre-validation
Class-level inference
ZEN-3219 serves as covalent BRD4-BD1 recruiting ligand for PROTAC construction.
Non-covalent PROTAC ligands (JQ1-based) lack covalent anchor.
Reported utility as a building block for heterobifunctional degraders
Degradation efficiency and linker design require independent optimization
PROTAC Targeted protein degradation BRD4 degrader Heterobifunctional Chemical biology

ZEN-3219 High-Value Application Scenarios


Washout-Based Target Engagement Assays

ZEN-3219 is the compound of choice for experimental protocols requiring sustained BRD4 pathway inhibition after compound removal. In MV4-11 AML cells treated with 50 nM ZEN-3219 for 24 h, cell proliferation remains suppressed by 78% at 72 h post-washout, compared to only 22% for a non-covalent BET inhibitor [1]. This 3.5-fold greater durability directly translates to assay formats such as pulse-chase target engagement, washout-resistant transcription profiling, and in vivo pharmacokinetic/pharmacodynamic (PK/PD) disconnect studies [2]. Researchers designing washout protocols can rely on ZEN-3219's sustained target engagement to avoid continuous compound infusion.

BRD4-BD1 Domain-Selective Pharmacological Studies

ZEN-3219 induces a +12°C thermal shift selectively in BRD4-BD1 protein, with no measurable thermal stabilization of BRD2-BD1 or BRD3-BD1, as demonstrated by thermal denaturation assays [1]. For studies dissecting the functional contributions of individual BET bromodomains — e.g., BD1 vs. BD2 roles in gene regulation, chromatin remodeling, or oncogene addiction — ZEN-3219 provides a level of BD1 selectivity that pan-BET tools (JQ1, I-BET762, OTX015) cannot achieve due to their equal or near-equal binding to both bromodomains across the BET family [2].

PROTAC Development with Covalent BRD4-BD1 Warhead

The 1.8 Å X-ray co-crystal structure of ZEN-3219 covalently bound to BRD4-BD1 Met149 (PDB 6CZU) provides atomic-resolution guidance for linker attachment vector design in PROTAC heterobifunctional molecules [1]. Medicinal chemistry teams synthesizing BRD4-targeted degraders can procure ZEN-3219 as a pre-validated warhead building block, attach an appropriate linker to a solvent-exposed position, and conjugate an E3 ligase ligand (e.g., thalidomide-based CRBN or VHL ligand) — significantly reducing the time from concept to degrader candidate compared to de novo BRD4 ligand discovery [2].

Sustained MYC Transcriptional Suppression for Target Validation

ZEN-3219 at 50 nM achieves 65% knockdown of MYC mRNA and 58% knockdown of BCL2 mRNA in MV4-11 cells, with this suppression persisting ≥48 h post-washout [1]. This durable transcriptional profile supports target validation studies in MYC-dependent cancer models where transient inhibition by reversible BET inhibitors is insufficient to assess phenotypic consequences. The sustained MYC and BCL2 suppression after compound removal enables evaluation of downstream apoptotic programs, cell cycle arrest, and synthetic lethal interactions without the confounding factor of rapid target re-engagement [2].

Application
Selection Property
Validation Focus
Washout-based target engagement studies
Covalent BRD4-BD1 binding durability
Post-washout proliferation and target engagement endpoints
BRD4-BD1 domain-selective pharmacology
Thermal shift selectivity for BRD4-BD1 over BRD2/3
Bromodomain-level selectivity profiling
PROTAC degrader design with covalent anchor
Structurally validated warhead (PDB 6CZU)
Linker attachment chemistry and degradation efficiency
Sustained transcriptional target validation
Durable MYC/BCL2 suppression post-washout
qRT-PCR and downstream apoptotic endpoint evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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